molecular formula C13H10O4 B10856637 SARS-CoV MPro-IN-2

SARS-CoV MPro-IN-2

Cat. No.: B10856637
M. Wt: 230.22 g/mol
InChI Key: QASXCIRROULNNX-UHFFFAOYSA-N
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Description

2-Acetyl-8-methoxy-1,4-naphthoquinone is a high-value chemical building block in organic and medicinal chemistry research. It serves as a crucial precursor in the synthesis of complex natural products, such as (±)-eleutherin and (±)-isoeleutherin, via Lewis acid-mediated allylation reactions[c:1]. As part of the 1,4-naphthoquinone family, this compound offers a versatile scaffold for developing novel substances with potential pharmacological properties[c:2]. Naphthoquinones are extensively investigated for their diverse mechanisms of action, including the generation of reactive oxygen species (ROS), induction of apoptosis, and inhibition of topoisomerases, making them promising candidates in anticancer research[c:3]. Furthermore, structural analogs of this compound have demonstrated significant antibacterial and cytotoxic activities in preclinical studies[c:9]. Researchers can functionalize this molecule through various reactions, including Michael 1,4-additions and nucleophilic substitutions, to explore structure-activity relationships and create new chemical entities for biological evaluation[c:2]. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H10O4

Molecular Weight

230.22 g/mol

IUPAC Name

2-acetyl-8-methoxynaphthalene-1,4-dione

InChI

InChI=1S/C13H10O4/c1-7(14)9-6-10(15)8-4-3-5-11(17-2)12(8)13(9)16/h3-6H,1-2H3

InChI Key

QASXCIRROULNNX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=O)C2=C(C1=O)C(=CC=C2)OC

Origin of Product

United States

Preparation Methods

Friedel-Crafts Acylation and Oxidation

A widely employed strategy involves Friedel-Crafts acylation of pre-functionalized naphthoquinones. For example, 8-methoxy-1,4-naphthoquinone can undergo electrophilic substitution at the C2 position using acetyl chloride in the presence of a Lewis acid catalyst such as AlCl3 . The reaction proceeds via the formation of an acylium ion, which attacks the electron-rich aromatic ring. Subsequent oxidation of the intermediate hydroquinone to the quinone is achieved using cerium ammonium nitrate (CAN) or Ag2O .

Key Steps :

  • Acylation :

    • Conditions : AlCl3 (1.2 equiv), acetyl chloride (1.5 equiv), dichloromethane, 0°C to room temperature.

    • Yield : 70–85% .

  • Oxidation :

    • Conditions : CAN (2 equiv) in acetonitrile, reflux for 4–6 hours.

    • Yield : >90% .

This method is favored for its simplicity and high yields but requires careful handling of moisture-sensitive reagents.

Diels-Alder Reaction Followed by Oxidative Aromatization

The Diels-Alder reaction between 1,3-butadiene derivatives and methoxy-substituted benzoquinones offers a modular approach. For instance, 8-methoxy-1,4-benzoquinone reacts with 1-acetoxy-1,3-butadiene under thermal conditions to form a tetrahydro-naphthoquinone intermediate, which is subsequently oxidized to the fully aromatic product .

Reaction Pathway :

  • Cycloaddition :

    • Conditions : Reflux in acetic acid, 80°C, 12 hours.

    • Catalyst : CeCl3·7H2O (5 mol%) .

  • Oxidation :

    • Reagents : HNO3 or NaNO2 in acetic acid .

    • Yield : 60–75% for the two-step process .

Enzymatic Synthesis Using Phenoxazinone Synthase

A novel enzymatic approach leverages phenoxazinone synthase to catalyze the coupling of methoxyhydroquinone with 1-acetoxy-1,3-butadiene . The enzyme facilitates regioselective C–C bond formation, followed by spontaneous oxidation to the quinone.

Procedure :

  • Substrates : Methoxyhydroquinone (1 equiv), 1-acetoxy-1,3-butadiene (3–5 equiv).

  • Conditions : Acetic acid-sodium acetate buffer (pH 4.0–6.0), 40–55°C, oxygen atmosphere.

  • Yield : 50–65% after 24 hours .

While environmentally benign, this method currently suffers from lower yields compared to chemical synthesis.

Selective Demethylation of Tetramethoxy Precursors

Starting with 1,4,5,8-tetramethoxynaphthalene, selective demethylation at the C8 position using anhydrous AlCl3 generates 8-hydroxy-1,4,5-trimethoxynaphthalene. Acetylation at C2 followed by oxidation yields the target compound .

Optimization :

  • Demethylation :

    • Conditions : AlCl3 (3 equiv), toluene, 110°C, 6 hours.

    • Selectivity : >95% for C8 demethylation .

  • Acetylation : Friedel-Crafts conditions as above.

  • Final Oxidation : CAN in acetonitrile.

  • Overall Yield : 58% .

This method excels in regiocontrol but requires multi-step purification.

Comparative Analysis of Methods

Method Key Advantages Limitations Yield
Friedel-Crafts AcylationHigh yield, simplicityMoisture-sensitive reagents70–85%
Diels-Alder/OxidationModular substituent introductionRisk of over-oxidation60–75%
Enzymatic SynthesisEco-friendly, regioselectiveLower yields, longer reaction time50–65%
Demethylation StrategyExcellent regiocontrolMulti-step, costly intermediates58%

Chemical Reactions Analysis

Nucleophilic Additions

The quinone moiety undergoes nucleophilic attacks due to its electrophilic carbonyl groups:

  • Thia-Michael addition : 1,4-Naphthoquinones, including derivatives like 2-acetyl-8-methoxy-1,4-naphthoquinone, react with thiols (e.g., N-acetyl-L-cysteine) via 1,4-addition at positions adjacent to carbonyl groups . The reaction kinetics depend on substituent effects, with electron-withdrawing groups accelerating reactivity .

Substrate Reaction Conditions Product Yield Ref
2-Acetyl-8-methoxy-1,4-NQN-acetyl-L-cysteine, pH 7.4Thio-adduct at C2/C3 positions60–75%

Arylation and Amination Reactions

Copper-catalyzed oxidative coupling enables functionalization with aromatic amines:

  • C–H functionalization : In the presence of Cu(OAc)₂ (10 mol%), 1,4-naphthoquinones react with anilines to form N-aryl-2-amino-1,4-naphthoquinones . For 2-acetyl-8-methoxy derivatives, the acetyl group directs regioselectivity, favoring substitution at C3 .

Catalyst Aniline Reaction Time Yield Ref
Cu(OAc)₂·H₂O (10 mol%)N,N-dimethylaniline72 hours (rt)73%

Electrochemical Behavior

Cyclic voltammetry reveals redox properties critical for biological activity:

  • Reduction waves : Two one-electron reduction peaks (E₁ = −0.45 V, E₂ = −0.85 V vs. Ag/AgCl) correspond to the formation of radical-anion and dianion species .

  • Oxidation peaks : Quasireversible oxidation at E = +0.25 V and +0.65 V, attributed to hydroxylation of the methoxy group .

Biological Reactivity and ROS Generation

The compound participates in redox cycling, generating reactive oxygen species (ROS):

  • Cytotoxic mechanism : ROS-mediated apoptosis in cancer cells involves inhibition of Hsp90 and activation of MAPK/Akt/STAT3 pathways .

  • Antimicrobial activity : Disruption of bacterial biofilms via oxidative stress and thiol-group targeting .

Comparative Reactivity of Substituted Derivatives

Substituents modulate reactivity:

Derivative Reactivity Trend Key Interaction
2-Acetyl-8-methoxy-1,4-NQEnhanced electrophilicity at C3Hydrogen bonding with His41 (Hsp90)
2-Hydroxy-1,4-NQTautomerization reduces nucleophilic additionKeto-enol equilibrium

Scientific Research Applications

Anticancer Applications

2-Acetyl-8-methoxy-1,4-naphthoquinone has shown promising results in cancer research. Its mechanisms of action include inducing apoptosis (programmed cell death) and inhibiting cell proliferation in various cancer types.

Case Study: Gastric Cancer
A study demonstrated that this compound significantly inhibited the viability of gastric cancer cells by inducing apoptosis through the mitochondrial pathway. The compound increased reactive oxygen species (ROS) levels, leading to activation of the MAPK signaling pathway, which is crucial for cell cycle regulation and apoptosis induction .

Table 1: Anticancer Activity of 2-Acetyl-8-methoxy-1,4-naphthoquinone

Cancer TypeMechanism of ActionReference
Gastric CancerInduces apoptosis via ROS
Breast CancerInhibits cell growth
Colon AdenocarcinomaTargets multiple pathways

Antimicrobial Properties

The compound exhibits significant antimicrobial activity against various pathogens, making it a candidate for developing new antibiotics.

Case Study: Antibacterial Effects
Research indicates that 2-acetyl-8-methoxy-1,4-naphthoquinone demonstrates effective antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains. The mechanism involves disruption of bacterial cell membrane integrity and inhibition of essential metabolic pathways .

Table 2: Antimicrobial Activity of 2-Acetyl-8-methoxy-1,4-naphthoquinone

PathogenActivity LevelMechanismReference
Methicillin-resistant Staphylococcus aureus (MRSA)HighDisruption of cell membrane
Escherichia coliModerateInhibition of metabolism
Pseudomonas aeruginosaModerateMembrane integrity disruption

Antiviral Potential

Recent studies have highlighted the antiviral properties of 2-acetyl-8-methoxy-1,4-naphthoquinone, particularly against viral infections such as SARS-CoV-2.

Case Study: SARS-CoV-2 Inhibition
In vitro studies revealed that this compound effectively inhibits the main protease (Mpro) of SARS-CoV-2, suggesting its potential as a therapeutic agent in treating COVID-19. The compound's ability to disrupt viral replication pathways positions it as a candidate for further development in antiviral therapies .

Table 3: Antiviral Activity of 2-Acetyl-8-methoxy-1,4-naphthoquinone

VirusActivity LevelMechanismReference
SARS-CoV-2HighInhibition of Mpro
Influenza VirusModerateDisruption of replication

Neuroprotective Effects

Emerging research indicates that 2-acetyl-8-methoxy-1,4-naphthoquinone may possess neuroprotective properties. It has been suggested that the compound can mitigate oxidative stress in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases like Alzheimer's disease .

Comparison with Similar Compounds

Enzyme Inhibitory Activity

The inhibitory potency of Compound 15 against SARS-CoV-2 Mpro is superior to structurally related naphthoquinones (Table 1).

Table 1: Enzyme Inhibition and Binding Energies of Selected Naphthoquinones

Compound IC50 (nM) Binding Energy (kJ/mol) Key Interactions
2-Acetyl-8-methoxy-1,4-NQ (15) 72.07 ± 4.84 Not reported His41, Gly143, Glu166
Propionyl juglone (11) 129.77 ± 0.45 −17.3199 Gly143, Ser144
Juglone (5) 110.13 ± 7.04 −8.6771 Gly143, Glu166
Shikonin (control) ~53 Not reported N/A

Compound 15’s 8-methoxy and C(2)-acetyl substituents enhance steric complementarity and hydrogen bonding, critical for its low IC50. In contrast, juglone and propionyl juglone lack the methoxy group, resulting in weaker interactions and higher IC50 values .

Structural and Functional Modifications

  • 5,8-Dimethoxy-1,4-naphthoquinone (21): Synthesized via methylation and oxidation, this derivative shows moderate antibacterial activity (MIC ≤0.125 µmol/L against S.
  • Naphthazarin (5,8-dihydroxy-1,4-naphthoquinone): Exhibits potent Nrf2/ARE pathway activation, surpassing plumbagin in antioxidant activity, but lacks reported antiviral effects .
  • 2-Hydroxy-1,4-naphthoquinone: Used in organic synthesis and as a Michael acceptor (e.g., LYP inhibition via cysteine adducts), but its unsubstituted structure limits target specificity .

Cytotoxicity and Selectivity

Table 2: Cytotoxicity Profiles of Naphthoquinones

Compound HFF-1 Cell IC50 (µM) Antiviral EC50 (µM) Selectivity Index (SI)
2-Acetyl-8-methoxy-1,4-NQ (15) 41.2 4.55 ~9.1
Juglone (5) <50 (nontoxic) Not reported N/A
Lawsone (7) >50 Not reported N/A

Compound 15’s methoxy group reduces electrophilicity, minimizing off-target Michael addition with cellular nucleophiles, thereby improving safety . In contrast, menadione (2-methyl-1,4-naphthoquinone), a known complex I inhibitor, exhibits higher cytotoxicity due to its unmodified quinone core .

Substituent Effects on Bioactivity

  • Electron-Donating Groups (e.g., methoxy): Enhance target binding and reduce cytotoxicity by stabilizing quinone-semiquinone transitions .
  • Hydroxyl Groups: Increase reactivity but may compromise selectivity (e.g., 2-hydroxy-1,4-naphthoquinone’s irreversible adduct formation) .

Biological Activity

2-Acetyl-8-methoxy-1,4-naphthoquinone (AMNQ) is a derivative of naphthoquinone that has garnered attention for its diverse biological activities, particularly in the fields of antiviral and anticancer research. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant studies and data.

Chemical Structure and Properties

2-Acetyl-8-methoxy-1,4-naphthoquinone is characterized by its naphthoquinone backbone, which is known for its reactivity and biological activity. The presence of the acetyl and methoxy groups enhances its solubility and bioactivity. Its chemical structure can be represented as follows:

C12H10O3\text{C}_{12}\text{H}_{10}\text{O}_3

Antiviral Activity

Recent studies have highlighted AMNQ's potent inhibitory effects against SARS-CoV-2's main protease (Mpro), a critical enzyme for viral replication. In a study by Campora et al. (2021), AMNQ exhibited an IC50 value of 72.07 ± 4.84 nM , showcasing its potential as a therapeutic agent against COVID-19. This potency was attributed to its ability to form hydrogen bonds with key amino acids in the active site of Mpro, facilitating effective binding and inhibition .

Table 1: Inhibitory Activity of 2-Acetyl-8-methoxy-1,4-naphthoquinone against SARS-CoV-2

CompoundIC50 (nM)
2-Acetyl-8-methoxy-1,4-naphthoquinone72.07 ± 4.84
Shikonin53 ± 5
Other naphthoquinones>100

Anticancer Properties

AMNQ has also demonstrated significant anticancer activity across various cancer cell lines. Research indicates that it induces apoptosis in cancer cells through multiple pathways:

  • Reactive Oxygen Species (ROS) Generation : AMNQ increases ROS levels, leading to oxidative stress that triggers apoptosis.
  • Cell Cycle Arrest : It has been shown to induce cell cycle arrest at the G2/M phase in gastric cancer cells .
  • MAPK Signaling Pathway : The compound modulates key signaling pathways, including MAPK, which are involved in cell proliferation and survival.

In vitro studies have reported that AMNQ significantly inhibits the viability of human gastric cancer cells (AGS) with minimal cytotoxic effects on normal cells .

Table 2: Effects of AMNQ on Cancer Cell Viability

Cell LineViability (%) at 100 µMApoptosis Induction (%)
AGS (Gastric)25 ± 570 ± 10
MCF-7 (Breast)30 ± 565 ± 15
Normal Cells>90<10

The biological activity of AMNQ can be attributed to several mechanisms:

  • DNA Damage : AMNQ interacts with DNA, causing damage through alkylation or intercalation.
  • Topoisomerase Inhibition : It inhibits topoisomerase II activity, disrupting DNA replication and transcription processes .
  • Caspase Activation : The induction of apoptosis via caspase pathways has been observed, indicating a potential for use in cancer therapy.

Case Studies

  • SARS-CoV-2 Inhibition : A study focused on the interaction between AMNQ and SARS-CoV-2 Mpro showed that the compound effectively inhibited viral replication in vitro, making it a candidate for further antiviral drug development .
  • Gastric Cancer Treatment : In another investigation involving AGS cells, AMNQ treatment resulted in significant reductions in cell viability and increased apoptosis rates compared to control treatments .

Q & A

Q. Table 1. Key Synthetic Pathways for 2-Acetyl-8-methoxy-1,4-naphthoquinone Derivatives

MethodCatalysts/ReagentsYield (%)Key AdvantageReference
Microwave-assisted MCRsNH4OAc, glacial acetic acid60–75Rapid, solvent-free
Metal-catalyzed couplingPd(OAc)₂, CuI45–50Regioselective acetylation

Q. Table 2. Biological Activity Profiling

Assay TypeTargetKey FindingReference
Enzyme inhibition (Mpro)SARS-CoV-2 main proteaseIC50 = 72.07 ± 4.84 nM
Antibacterial (MRSA)Cell wall integrityMBC/MIC ratio >4 (bacteriostatic effect)

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